molecular formula C27H26N4O5S B1672372 6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide CAS No. 801312-28-7

6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide

Cat. No. B1672372
M. Wt: 518.6 g/mol
InChI Key: JFHROPTYMMSOLG-UHFFFAOYSA-N
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Description

The compound “6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide” is also known as GSK256066 . It has been used in trials studying the treatment and diagnostic of SAR, Asthma, Mild Asthma, Allergic Rhinitis, and Seasonal Allergic Rhinitis, among others .


Molecular Structure Analysis

The molecular formula of this compound is C27H26N4O5S . The molecular weight is 518.6 g/mol . The IUPAC name is 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide .

Scientific Research Applications

Chemical Synthesis and Biological Activity

This compound is part of a broader class of chemicals that have been synthesized and studied for their cytotoxic activities against various cancer cell lines. For example, derivatives of carboxamide have been synthesized and evaluated for their growth inhibitory properties against murine leukemia, lung carcinoma, and human leukemia cell lines. Some of these derivatives have demonstrated potent cytotoxicity, with IC(50) values less than 10 nM, indicating their potential as chemotherapeutic agents (Deady et al., 2003).

DNA Intercalation and Antitumor Activity

Quinoline derivatives have been prepared and their interactions with DNA, cytotoxicity, and antitumor activities investigated. Certain compounds with DNA intercalative abilities and cytotoxic properties have shown potent antitumor activities in both in vitro and in vivo models, comparable to established antitumor agents. This highlights the potential of quinoline derivatives in cancer therapy and their mechanism of action involving DNA intercalation and topoisomerase II inhibition (Yamato et al., 1989).

Material Science Applications

In the field of material science, quinoline derivatives have been utilized in the synthesis of new polyamides with remarkable thermal stability and solubility in polar aprotic solvents. These materials are promising for various high-performance applications due to their excellent thermal properties and solubility characteristics (Patil et al., 2011).

Fluorescent Probes for Biological Studies

Quinoline derivatives have been designed as fluorescent hosts for monitoring molecular interactions, such as hydrogen bonding, directly by intramolecular charge-transfer emission. These compounds can selectively detect specific molecules that form multiple hydrogen bonds, affecting the rotation of certain bonds within the molecule. This application is particularly useful in studying molecular interactions and dynamics in biological systems (Araki et al., 1998).

Future Directions

GSK256066 has been demonstrated to have exceptional potency in vitro and in vivo and is being clinically investigated as a treatment for chronic obstructive pulmonary disease .

properties

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230090
Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(Dimethylcarbamoyl)phenylsulfonyl)-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide

CAS RN

13122-87-7, 801312-28-7
Record name GSK 256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GSK-256066
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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